2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core imidazole structure, followed by the introduction of the bromo, chloro, and other functional groups through various substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can be exploited to design molecules with specific pharmacological properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid include other imidazole derivatives with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This versatility makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies, including case studies and experimental data.
Structural Formula
The structural formula of the compound can be represented as follows:
Key Functional Groups
- Bromo Group : Contributes to electrophilic properties.
- Chloro Group : Enhances biological activity through halogen bonding.
- Dihydropyridine Moiety : Associated with various pharmacological activities.
- Imidazole Ring : Known for its role in enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have reported that compounds containing dihydropyridine and imidazole structures demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit:
- Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
- Urease : Relevant for managing urinary tract infections.
In a recent study, certain derivatives exhibited IC50 values ranging from 0.63 μM to 6.28 μM against urease, indicating potent inhibitory effects .
Case Study 1: Antibacterial Screening
A synthesized derivative of the compound was tested against several bacterial strains. The results showed:
- Strong Activity : Against Salmonella typhi (IC50 = 2.14 μM).
- Moderate Activity : Against Bacillus subtilis and other strains.
Case Study 2: Enzyme Inhibition
Inhibition assays revealed that the compound effectively inhibited urease with an IC50 value significantly lower than that of the standard thiourea (IC50 = 21.25 μM), showcasing its potential as a therapeutic agent .
Pharmacological Studies
Several studies have focused on the pharmacological implications of similar compounds:
- Antitumor Activity : Compounds with imidazole and dihydropyridine rings have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Compound Name | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition (IC50) |
---|---|---|---|
Compound A | Moderate | 5.0 μM | 10.0 μM |
Compound B | Strong | 2.5 μM | 3.5 μM |
Target Compound | Strong | 1.5 μM | 2.0 μM |
Properties
Molecular Formula |
C20H19BrCl2N4O3 |
---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
2-bromo-5-[[(5-chloro-1-methyl-2-oxopyridin-3-yl)amino]-(4-chlorophenyl)methyl]-1-propan-2-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C20H19BrCl2N4O3/c1-10(2)27-17(16(19(29)30)25-20(27)21)15(11-4-6-12(22)7-5-11)24-14-8-13(23)9-26(3)18(14)28/h4-10,15,24H,1-3H3,(H,29,30) |
InChI Key |
APBMTQQGXOZPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=C1Br)C(=O)O)C(C2=CC=C(C=C2)Cl)NC3=CC(=CN(C3=O)C)Cl |
Origin of Product |
United States |
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